molecular formula C8H14N2O2 B6167476 N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide CAS No. 1866636-93-2

N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide

Cat. No.: B6167476
CAS No.: 1866636-93-2
M. Wt: 170.21 g/mol
InChI Key: GOURYDFIRAEIGB-UHFFFAOYSA-N
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Description

N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide is a propanamide derivative characterized by a methyl group on the nitrogen atom, a ketone at the third carbon, and a pyrrolidine ring attached via the carbonyl group. The pyrrolidine moiety may enhance binding affinity through hydrogen bonding or steric interactions, while the ketone group could influence electronic properties and metabolic stability .

Properties

CAS No.

1866636-93-2

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

N-methyl-3-oxo-3-pyrrolidin-1-ylpropanamide

InChI

InChI=1S/C8H14N2O2/c1-9-7(11)6-8(12)10-4-2-3-5-10/h2-6H2,1H3,(H,9,11)

InChI Key

GOURYDFIRAEIGB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC(=O)N1CCCC1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide can be achieved through several methods. One common approach involves the reaction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide with pyrrolidine under specific conditions . This reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bioreduction processes. For example, whole cells of Rhodotorula glutinis have been used to reduce N-methyl-3-oxo-3-(thiophen-2-yl)propanamide to its corresponding alcohol, which can then be further processed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and borane are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include the corresponding alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Pyrrolidine-Containing Propanamides

Compounds featuring the 3-(pyrrolidin-1-yl)propanamide scaffold are notable for their enzyme inhibitory activity. For example:

  • N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2c) and N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2h) exhibit butyrylcholinesterase (BuChE) inhibition with IC50 values of 15.12 μM and 12.33 μM, respectively . These results highlight the importance of the benzothiazole substituent in modulating activity.

Acridine Derivatives with Pyrrolidine-Propanamide Moieties

Acridine-based compounds such as N-(9-{[(2-phenylethyl)]amino}acridin-3-yl)-3-(pyrrolidin-1-yl)propanamide (17h) demonstrate DNA intercalation and topoisomerase I inhibition, critical for antitumor activity . The acridine ring enables strong DNA binding, whereas the pyrrolidine-propanamide side chain may enhance solubility. The target compound lacks the planar aromatic system of acridines, suggesting divergent applications (e.g., enzyme inhibition rather than DNA targeting).

FLT3 Inhibitors

The FLT3 inhibitor (Z)-N-(5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide (Wang et al., 2021) shows potent activity against FLT3-ITD-positive acute myeloid leukemia (AML) . Its efficacy is attributed to the fluoro-indolinone group and precise stereochemistry. The target compound’s simpler structure may lack the substituents required for FLT3 binding but retains the pyrrolidine-propanamide motif, which could be optimized for kinase inhibition.

Structural and Functional Comparison Table

Compound Name Structural Features Biological Activity/Application Reference
N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide Methyl, ketone, pyrrolidine Potential enzyme inhibition, drug intermediate -
N-(benzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2c, 2h) Benzothiazole, pyrrolidine BuChE inhibition (IC50 ~12–15 μM)
BRACO19 (Acridine derivative) Acridine, pyrrolidine-propanamide Telomerase inhibition, antitumor
(Z)-FLT3 inhibitor (Wang et al., 2021) Fluoro-indolinone, pyrrolidine FLT3 inhibition (AML treatment)
N-methyl-3-oxo-3-(thiophen-2-yl)propanamide Thiophene, ketone, methyl Duloxetine intermediate (biocatalysis)

Key Findings and Implications

  • Pyrrolidine’s Role : The pyrrolidine ring enhances binding through hydrogen bonding and steric effects, as seen in BuChE inhibitors and FLT3-targeting compounds .
  • Substituent Effects : Bulky groups (e.g., benzothiazole, acridine) direct activity toward specific targets (enzymes vs. DNA), while simpler substituents (methyl, ketone) may improve metabolic stability or serve as synthetic intermediates.
  • Therapeutic Potential: The target compound’s structure positions it as a versatile scaffold for further optimization in enzyme inhibition or anticancer drug development.

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